Cas no 2248347-29-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate
- 2248347-29-5
- EN300-6517881
-
- Inchi: 1S/C17H13NO6S/c1-2-25(22,23)12-7-5-6-11(10-12)17(21)24-18-15(19)13-8-3-4-9-14(13)16(18)20/h3-10H,2H2,1H3
- InChI Key: UYWTWGZMXQXFII-UHFFFAOYSA-N
- SMILES: S(CC)(C1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)(=O)=O
Computed Properties
- Exact Mass: 359.04635831g/mol
- Monoisotopic Mass: 359.04635831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 643
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 106Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517881-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 0.05g |
$647.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 0.1g |
$678.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 0.25g |
$708.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 0.5g |
$739.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 1g |
$770.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 2.5g |
$1509.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 5g |
$2235.0 | 2023-05-31 | ||
| Enamine | EN300-6517881-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate |
2248347-29-5 | 10g |
$3315.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate (CAS No. 2248347-29-5) in Modern Chemical Biology
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate, identified by the CAS number 2248347-29-5, represents a structurally intriguing compound with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a fused system of an isoindole ring and a benzoate moiety, has garnered attention due to its unique chemical properties and promising biological activities. The presence of both a 1,3-dioxo group and an ethanesulfonyl substituent contributes to its complex reactivity and functionality, making it a valuable scaffold for drug discovery and molecular studies.
The isoindole core is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules. Its aromaticity and ability to adopt multiple conformations make it an ideal candidate for designing compounds with specific interactions with biological targets. In recent years, derivatives of isoindole have been extensively explored for their potential applications in treating neurological disorders, inflammation, and cancer. The incorporation of the 1,3-dioxo group further enhances the compound's electronic properties, enabling it to participate in diverse chemical reactions such as Michael additions and cycloadditions. These reactivities are harnessed in synthetic biology to develop novel therapeutic agents.
The ethanesulfonyl benzoate moiety adds another layer of complexity to the molecule. Sulfonamide derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonyl group not only increases the water solubility of the compound but also serves as a hydrogen bond acceptor, crucial for binding to biological targets with high affinity. This feature has been exploited in the design of small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.
Recent advancements in computational chemistry have facilitated the rational design of molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate. Molecular docking studies have shown that this compound can interact with various protein targets with high specificity. For instance, preliminary simulations suggest that it may bind to enzymes involved in DNA repair mechanisms, potentially offering therapeutic benefits in treating genetic disorders. Additionally, its ability to modulate kinase activity has been observed in vitro, making it a promising candidate for developing kinase inhibitors used in cancer therapy.
In the context of drug development pipelines, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate (CAS No. 2248347-29-5) serves as an excellent starting point for structure-based drug design. Its unique structural features allow chemists to fine-tune its properties through derivatization while maintaining its biological activity. For example, modifications at the isoindole ring can alter electronic distributions and steric hindrance around key binding pockets. Similarly, variations at the benzoate sulfonyl group can enhance metabolic stability or improve pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core efficiently. Additionally, green chemistry principles have been applied to minimize waste and improve atom economy during production. These sustainable practices align with global efforts to promote environmentally friendly pharmaceutical manufacturing.
From a regulatory perspective, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate must undergo rigorous testing to ensure safety and efficacy before clinical application. Preclinical studies are essential to evaluate their pharmacological effects on model organisms and identify potential toxicities early in the development process. Collaborative efforts between chemists and biologists have enabled high-throughput screening (HTS) techniques that accelerate this process by rapidly testing thousands of compounds against disease-relevant targets.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how researchers approach molecular design. AI algorithms can predict the biological activity of compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(ethanesulfonyl)benzoate based on their structures alone. These predictions guide experimental efforts by prioritizing promising candidates for synthesis and testing while eliminating less viable options from consideration.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-(ethanesulfonyl)benzoate (CAS No. 2248347-29-)5) exemplifies how innovative chemical biology approaches are shaping modern medicine through interdisciplinary collaboration between organic chemists, biochemists, pharmacologists, computational scientists,and clinicians alike.
Its unique structural features combined with emerging technologies hold immense promise for developing next-generation therapeutics that address unmet medical needs across various disease domains.
As research progresses,this compound will continue
to inspire new avenues
for scientific exploration
and therapeutic innovation.
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